molecular formula C3H7N3OS B12361623 5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione

5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione

Cat. No.: B12361623
M. Wt: 133.18 g/mol
InChI Key: JNZLJOVGKGKJHP-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a triazolidine ring with a hydroxymethyl group and a thione group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione typically involves the reaction of triazolidine derivatives with formaldehyde and hydrogen sulfide under controlled conditions. The reaction is carried out in an aqueous medium, often with the use of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring systems to maintain optimal reaction conditions. The use of advanced catalysts and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thione group can be reduced to form thiol derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted triazolidine derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, leading to the inhibition of specific biological processes.

    Pathways Involved: It affects cellular pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Known for its applications in the production of biofuels and chemicals.

    5-(Chloromethyl)furfural: Used in the synthesis of pharmaceuticals and agrochemicals.

    5-(Bromomethyl)furfural: Explored for its potential as a chemical intermediate.

Uniqueness

5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione stands out due to its unique combination of a triazolidine ring with hydroxymethyl and thione groups

Properties

Molecular Formula

C3H7N3OS

Molecular Weight

133.18 g/mol

IUPAC Name

5-(hydroxymethyl)-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C3H7N3OS/c7-1-2-4-3(8)6-5-2/h2,5,7H,1H2,(H2,4,6,8)

InChI Key

JNZLJOVGKGKJHP-UHFFFAOYSA-N

Canonical SMILES

C(C1NC(=S)NN1)O

Origin of Product

United States

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